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This guide provides a comprehensive comparison of the preclinical performance of YM-430
(also known as TYRA-430), a novel dual inhibitor of Fibroblast Growth Factor Receptor 3
(FGFR3) and FGFR4. The data presented herein is collated from publicly available preclinical
studies and offers a comparative analysis against other relevant targeted therapies.

Executive Summary

YM-430 (TYRA-430) is an investigational, orally administered, reversible, small-molecule
inhibitor with biased specificity for FGFR4 and FGFR3.[1] In preclinical models of
hepatocellular carcinoma (HCC) and other solid tumors with FGF/FGFR pathway aberrations,
TYRA-430 has demonstrated potent anti-tumor activity, both in vitro and in vivo.[2][3] Notably, it
has shown superior efficacy compared to multi-kinase inhibitors and other selective FGFR4
inhibitors.[2][3] A key advantage of TYRA-430 is its activity against known FGFR4 resistance
mutations that can emerge during treatment with other FGFR inhibitors.[2][3]

Mechanism of Action

Hepatocellular carcinoma, an aggressive form of liver cancer, is often driven by the
overexpression of Fibroblast Growth Factor 19 (FGF19), which signals through its receptors,
primarily FGFR4 and to some extent FGFR3.[2][3] While selective FGFR4 inhibitors have been
developed, their clinical benefit has been limited, potentially due to redundant signaling through

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15616335?utm_src=pdf-interest
https://www.benchchem.com/product/b15616335?utm_src=pdf-body
https://www.benchchem.com/product/b15616335?utm_src=pdf-body
https://www.moleculardevices.com/en/assets/app-note/br/measure-cancer-cell-viability-using-homogeneous-stable-luminescence-assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC5660732/
https://www.bioworld.com/articles/717034-tyra-biosciences-tyra-430-exerts-antitumoral-effects-in-hcc?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC5660732/
https://www.bioworld.com/articles/717034-tyra-biosciences-tyra-430-exerts-antitumoral-effects-in-hcc?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC5660732/
https://www.bioworld.com/articles/717034-tyra-biosciences-tyra-430-exerts-antitumoral-effects-in-hcc?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC5660732/
https://www.bioworld.com/articles/717034-tyra-biosciences-tyra-430-exerts-antitumoral-effects-in-hcc?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

FGFR3.[3] TYRA-430 was designed as a dual inhibitor of both FGFR3 and FGFR4 to provide a
more complete blockade of the FGF19 signaling pathway.[2][3]
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Figure 1: Simplified signaling pathway of FGF19-FGFR4/3 and the inhibitory action of YM-430.

Comparative In Vitro Efficacy

TYRA-430 has demonstrated superior potency in various HCC cell lines (Hep3B, HuH-7, and
JHH-7) compared to both multi-kinase inhibitors and other FGFR4 inhibitors.[2][3] It also shows
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potent activity against cell lines harboring FGFR4 gatekeeper resistance mutations (Cys552
and Val550).[2][3]

Cell Line Model Drug Target(s) Key Finding
Ba/F3 (WT FGFR3 & o
TYRA-430 FGFR3, FGFR4 Potent Inhibition[2][3]
FGFRA4)
Ba/F3 (FGFR4 Potent Inhibition
Cysb52 & Val550 TYRA-430 FGFR3, FGFR4 (overcomes
mutations) resistance)[2][3]
Hep3B, HuH-7, JHH-7 .
TYRA-430 FGFR3, FGFR4 Superior potency[2][3]

(HCC cell lines)

Less potent than
TYRA-430[2][3]

Sorafenib Multi-kinase

Less potent than
TYRA-430[2][3]

Lenvatinib Multi-kinase

Less potent than

Fisogatinib (BLU-554)  Covalent FGFR4
TYRA-430[3]

Less potent than

Roblitinib (FGF401) Covalent FGFR4
TYRA-430[3]

Table 1: Summary of Comparative In Vitro Preclinical Data for TYRA-430.

Comparative In Vivo Efficacy

In mouse xenograft models of human cancers, TYRA-430 has shown significant tumor growth
inhibition (TGI), outperforming other targeted agents.[2][3]
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o Dosage & Tumor Growth
Preclinical Model Drug o . o
Administration Inhibition (TGI)
Human HuH-7 HCC
Xenograft (nu/nu TYRA-430 Oral 96%[2][3]
mice)
Lenvatinib Oral 75%[2][3]
Roblitinib (FGF401) Oral 86%[2][3]
GA180 Gastric
Cancer PDX (FGF19-  TYRA-430 Oral 93%[2][3]
driven)
Roblitinib Oral 56%[2][3]

Table 2: Summary of Comparative In Vivo Preclinical Data for TYRA-430.

Experimental Protocols

The following are detailed, representative protocols for the key experimental assays used in the
preclinical evaluation of YM-430. These are based on standard methodologies and may not
reflect the exact protocols used in the cited studies, as full detailed protocols were not
available.

In Vitro Cell Viability Assay (CellTiter-Glo® 2.0)

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

Materials:

HCC cell lines (e.g., Hep3B, HuH-7, JHH-7)

Appropriate cell culture medium and supplements

Opaque-walled 96-well or 384-well plates

YM-430 (TYRA-430) and comparator drugs
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o CellTiter-Glo® 2.0 Reagent (Promega)

e Luminometer

Procedure:

o Cell Seeding:

[e]

Culture cells to logarithmic growth phase.

o

Trypsinize and resuspend cells to a predetermined optimal seeding density.

[¢]

Seed cells in opaque-walled multiwell plates (e.g., 100 uL per well for 96-well plates).

[¢]

Include wells with medium only for background luminescence measurement.

[e]

Incubate plates at 37°C, 5% CO2 for 24 hours to allow cell attachment.

e Compound Treatment:

o Prepare serial dilutions of YM-430 and comparator drugs in culture medium.

o Add the drug solutions to the designated wells.

o Incubate for the desired treatment period (e.g., 72 hours).

e Assay Measurement:

o Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

o Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in
each well.

o Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

o Measure luminescence using a luminometer.
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o Data Analysis:
o Subtract the average background luminescence from all experimental wells.
o Calculate cell viability as a percentage of the vehicle-treated control.

o Plot dose-response curves and calculate IC50 values.

Preparation Experiment Readout

Seed Cells in Incubate 24h Incubate 72h Add CellTiter-Glo® . Data Analysis
Multiwell Plate (Cell Attachment) AT Bl o WIS (Treatment) » Reagent A L (IC50 Calculation)

v
Prepare Serial Dilutions
of YM-430 & Comparators

Click to download full resolution via product page

Figure 2: General workflow for the in vitro cell viability assay.

In Vivo Tumor Growth Inhibition (Xenograft Model)

This experiment evaluates the efficacy of a compound in inhibiting the growth of human tumors
implanted in immunodeficient mice.

Materials:

Immunodeficient mice (e.g., hu/nu mice)

Human cancer cells (e.g., HUH-7)

Matrigel (or similar basement membrane matrix)

YM-430 (TYRA-430) and comparator drugs formulated for oral administration

Vehicle control
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o Calipers for tumor measurement

Procedure:

e Tumor Implantation:

o Harvest human cancer cells from culture.

o Resuspend cells in a mixture of sterile PBS and Matrigel.

o Subcutaneously inject the cell suspension into the flank of each mouse.

e Tumor Growth and Grouping:

o Monitor mice for tumor growth.

o Once tumors reach a predetermined size (e.g., 100-200 mm?), randomize mice into
treatment and control groups.

e Drug Administration:

o Administer YM-430, comparator drugs, or vehicle control to the respective groups,
typically via oral gavage, on a defined schedule (e.g., daily).

e Monitoring:

o Measure tumor dimensions with calipers 2-3 times per week.

o Monitor animal body weight and overall health as indicators of toxicity.

e Endpoint and Analysis:

o

Continue the study for a predetermined duration or until tumors in the control group reach
a maximum allowed size.

o Calculate tumor volume (e.g., Volume = 0.5 x Length x Width?).

o Calculate the percentage of Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1
- (Mean tumor volume of treated group at endpoint - Mean tumor volume of treated group
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at start) / (Mean tumor volume of control group at endpoint - Mean tumor volume of control
group at start)) * 100
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Figure 3: General workflow for an in vivo xenograft study.

Conclusion
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The preclinical data available for YM-430 (TYRA-430) strongly supports its development as a
potent and selective dual inhibitor of FGFR3 and FGFRA4. Its superior efficacy over existing
therapies in models of HCC, including those with acquired resistance mutations, highlights its
potential to address a significant unmet medical need. These promising preclinical findings
have paved the way for its evaluation in clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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